molecular formula C15H23Cl2NO B1397361 3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride CAS No. 1220034-27-4

3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride

Cat. No. B1397361
M. Wt: 304.3 g/mol
InChI Key: VKBJGKDWAIIEDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride (3-CEPPH) is an important and versatile synthetic compound that has been used in a variety of scientific research applications. It is a derivative of piperidine, an alkaloid found in many plants, and is a member of the phenoxyethylpiperidine family of compounds. 3-CEPPH is a potent inhibitor of the enzyme acetylcholinesterase (AChE) and has been used in laboratory experiments to study the effects of AChE inhibition on various biochemical and physiological processes.

Scientific Research Applications

Chlorophenoxy Compounds and Environmental Impact

Chlorophenoxy compounds, including those structurally related to the specified chemical, are widely used in agricultural practices as herbicides. Research has explored their occurrence, fate, and behavior in aquatic environments, indicating their persistent presence due to continuous introduction from consumer products and agricultural runoff. These compounds, known for their weak endocrine-disrupting capabilities, have raised concerns regarding their impact on water quality and aquatic life. Studies suggest the need for further investigation into their toxicity, particularly the chlorinated by-products formed during water treatment processes, which could be more stable and persistent than the parent compounds (Haman et al., 2015).

Piperidine Derivatives in Drug Development

Piperidine derivatives, such as donepezil hydrochloride, demonstrate significant therapeutic potential, particularly in the treatment of neurological conditions like Alzheimer's disease. Donepezil, a piperidine derivative, is a central acetylcholinesterase inhibitor showing efficacy in improving cognition and global function in patients with Alzheimer's, indicating the versatility of piperidine structures in medicinal chemistry (Román & Rogers, 2004).

Synthetic Approaches to Piperidine Compounds

Research into the synthetic routes of piperidine compounds, including those with chloro and ethyl groups, provides insights into the versatility and complexity of synthesizing such molecules for pharmaceutical applications. These studies highlight the importance of efficient synthesis methods for the development of piperidine-based drugs and their analogs, which could be relevant for the synthesis and application of 3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride in various scientific and medicinal contexts (Mi, 2015).

properties

IUPAC Name

3-[2-(4-chloro-3-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClNO.ClH/c1-2-13-10-14(5-6-15(13)16)18-9-7-12-4-3-8-17-11-12;/h5-6,10,12,17H,2-4,7-9,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKBJGKDWAIIEDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)OCCC2CCCNC2)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride

CAS RN

1220034-27-4
Record name Piperidine, 3-[2-(4-chloro-3-ethylphenoxy)ethyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220034-27-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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